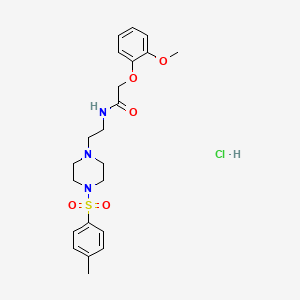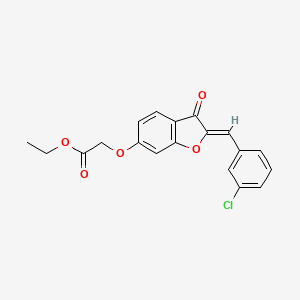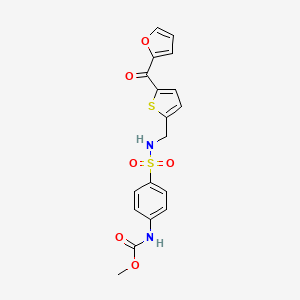
methyl (4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C18H16N2O6S2 and its molecular weight is 420.45. The purity is usually 95%.
BenchChem offers high-quality methyl (4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Modification and Corrosion Inhibition
Research into heterocyclic semicarbazones, which share structural similarities with the compound , has demonstrated their potential in chemical modification and corrosion inhibition. Specifically, these compounds have been investigated for their ability to protect carbon steel in acidic environments, with notable efficiency in preventing corrosion. Such findings underscore the potential application of similarly structured carbamates in protective coatings and materials engineering to enhance the longevity and integrity of metals in corrosive conditions (Raphael Palayoor et al., 2017).
Biological and Nonbiological Modifications
Carbamates, including methyl carbamates, undergo a range of biological and nonbiological modifications, such as hydrolysis, oxidation, and conjugation. These processes yield various products that are either stored, excreted, or further transformed in biological systems. The study of these modifications is crucial for understanding the environmental fate and biological activity of carbamate compounds, which could inform their use in pest control, pharmaceuticals, and other applications where metabolic transformation affects efficacy or safety (Knaak, 1971).
Antitumor Activity
The antitumor properties of certain carbamate derivatives highlight the potential therapeutic applications of these chemicals in oncology. For instance, research on methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl]carbamate revealed activity against various types of leukemia and carcinomas. These findings suggest that carbamates, by virtue of their structural diversity and biological activity, may serve as valuable leads or agents in the development of cancer therapies (Atassi & Tagnon, 1975).
Synthesis and Chemical Properties
Carbamate derivatives, including those related to furan and thiophene, have been synthesized and investigated for their chemical properties. Such studies contribute to the broader understanding of carbamate chemistry, enabling the development of new materials and molecules with tailored properties for various industrial and pharmaceutical applications. The exploration of these compounds' synthesis and reactivity forms the basis for innovations in chemistry and materials science (Velikorodov & Imasheva, 2008).
Propriétés
IUPAC Name |
methyl N-[4-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S2/c1-25-18(22)20-12-4-7-14(8-5-12)28(23,24)19-11-13-6-9-16(27-13)17(21)15-3-2-10-26-15/h2-10,19H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNDRFSRQFGLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

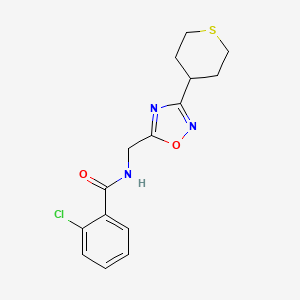
![7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2688947.png)
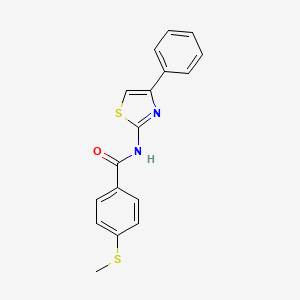
![5-Tert-butyl-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2688952.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2688953.png)
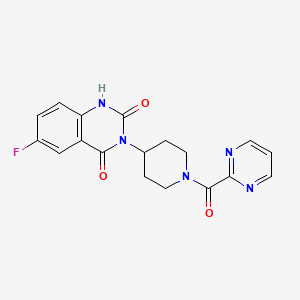

![Methyl 2-amino-5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B2688957.png)

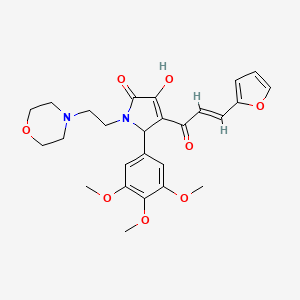
![[5-Acetamido-3,4-diacetyloxy-6-[2-(6-ethoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethoxy]oxan-2-yl]methyl acetate](/img/structure/B2688963.png)

